(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly known as MZ1, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC) []. This designation signifies its role in selectively inducing the degradation of target proteins within cells [].
MZ 1 is sourced from various chemical suppliers, including BPS Bioscience and Tocris Bioscience, which provide detailed product information and specifications. The compound's IUPAC name is complex due to its intricate structure, which includes multiple functional groups and stereocenters. Its molecular formula is , with a molecular weight of approximately 1002.7 Da. The compound has been cataloged under several identifiers, including CAS Registry Number 1797406-69-9 and PubChem CID 122201421 .
The synthesis of MZ 1 involves multiple steps that integrate the pharmacophore derived from (+)-JQ1 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route typically includes:
The synthesis requires careful control of reaction conditions to ensure proper folding and function of the PROTAC molecule .
MZ 1 exhibits a complex molecular structure characterized by its bivalent nature, allowing it to bind simultaneously to BRD4 and the VHL ligase. The detailed structure can be represented as follows:
The crystal structure of MZ 1 in complex with BRD4 has been elucidated using X-ray diffraction techniques, revealing insights into its binding interactions and conformational dynamics within the ternary complex formed with VHL .
MZ 1 primarily undergoes reactions that facilitate the targeted degradation of BRD4 via the ubiquitin-proteasome pathway. Upon administration:
This mechanism not only reduces BRD4 levels but also impacts downstream signaling pathways involved in cell proliferation and survival .
The mechanism of action of MZ 1 involves several key steps:
Research indicates that MZ 1 preferentially degrades BRD4 over other bromodomain proteins (BRD2 and BRD3), showcasing its selectivity in cellular contexts such as HeLa cells .
MZ 1 possesses distinct physical properties:
Chemical properties include:
The compound's purity is confirmed through HPLC analysis, ensuring reliability for research applications .
MZ 1 has significant applications in cancer research due to its ability to selectively degrade oncogenic proteins like BRD4. Its potential uses include:
Studies have demonstrated that MZ 1 exhibits potent antiproliferative effects in acute myeloid leukemia cell lines, highlighting its therapeutic potential .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3